molecular formula C20H25FN4O2 B1407575 Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate CAS No. 1638612-38-0

Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate

Cat. No.: B1407575
CAS No.: 1638612-38-0
M. Wt: 372.4 g/mol
InChI Key: MMJOWGGQDHAAHO-UHFFFAOYSA-N
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Description

Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate is a complex organic compound that features a tert-butyl group, a fluorophenyl group, and a pyridazinyl-piperidinyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluorophenyl hydrazine with a suitable diketone to form the pyridazinyl core. This intermediate is then reacted with piperidine and subsequently protected with a tert-butyl carbamate group. The reaction conditions often include the use of organic solvents such as ethanol and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridazinyl or piperidinyl rings.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl and pyridazinyl rings can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl {1-[6-(3-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate
  • Tert-butyl {1-[6-(3-bromophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate
  • Tert-butyl {1-[6-(3-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate

Uniqueness

The presence of the fluorophenyl group in tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring .

Biological Activity

Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a pyridazine moiety and a fluorophenyl group. This unique structure contributes to its biological activity, particularly in the context of enzyme inhibition and anti-cancer properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : The piperidine derivative is synthesized through standard alkylation techniques.
  • Pyridazine Coupling : The introduction of the pyridazine moiety is achieved via cyclization reactions involving appropriate precursors.
  • Carbamate Formation : Finally, the tert-butyl carbamate group is introduced using carbonic anhydride in the presence of a base.

Anti-cancer Properties

Research indicates that compounds with similar structures exhibit notable anti-proliferative effects against various cancer cell lines. For example, studies using the MTT assay have shown that derivatives containing the pyridazine and piperidine frameworks can inhibit cell growth effectively, with IC50 values ranging from 0.153 to 0.828 μM for related compounds .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Carbamate derivatives are known to interact with enzymes such as butyrylcholinesterase (BuChE), where certain derivatives have shown IC50 values between 1.04 and 3.83 μM . The presence of the fluorophenyl group enhances binding affinity due to increased lipophilicity and electronic effects.

Case Study 1: Anti-inflammatory Activity

A series of related carbamate derivatives were evaluated for their anti-inflammatory properties using carrageenan-induced rat paw edema models. Compounds similar in structure to this compound demonstrated significant inhibition rates ranging from 39% to 54% compared to standard treatments like indomethacin .

Case Study 2: Selectivity in Kinase Inhibition

In a kinase profiling study, compounds with similar structural motifs were tested against a panel of protein kinases, revealing selectivity that could be leveraged for targeted cancer therapies. The data indicated promising selectivity profiles that could guide further development .

Data Tables

Biological ActivityIC50 Value (μM)Reference
Anti-proliferative (MTT assay)0.153 - 0.828
BuChE Inhibition1.04 - 3.83
Anti-inflammatory (rat model)39% - 54% inhibition

Properties

IUPAC Name

tert-butyl N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2/c1-20(2,3)27-19(26)22-16-9-11-25(12-10-16)18-8-7-17(23-24-18)14-5-4-6-15(21)13-14/h4-8,13,16H,9-12H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJOWGGQDHAAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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